Cas no 1849288-82-9 (N-(2-chloroprop-2-en-1-yl)thietan-3-amine)

N-(2-クロロプロプ-2-エン-1-イル)チエタン-3-アミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、チエタン環と反応性の高いクロロアリル基を有しており、多様な官能基変換や環化反応に適用可能です。特に、求核置換反応やヘテロ環合成における高い反応性が特徴で、医薬品や農薬の合成中間体としての潜在性を有しています。分子内に硫黄原子を含むため、特異的な立体電子効果を示し、選択的な反応制御が可能です。また、比較的安定な物性を示すため、取り扱いや保管が容易である点も利点です。

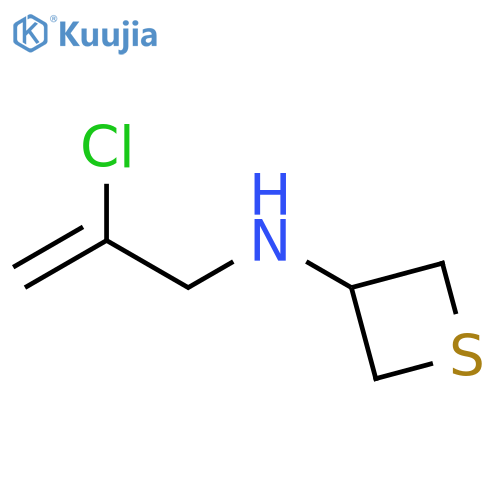

1849288-82-9 structure

商品名:N-(2-chloroprop-2-en-1-yl)thietan-3-amine

CAS番号:1849288-82-9

MF:C6H10ClNS

メガワット:163.668299198151

CID:5103820

N-(2-chloroprop-2-en-1-yl)thietan-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Thietanamine, N-(2-chloro-2-propen-1-yl)-

- N-(2-chloroprop-2-en-1-yl)thietan-3-amine

-

- インチ: 1S/C6H10ClNS/c1-5(7)2-8-6-3-9-4-6/h6,8H,1-4H2

- InChIKey: CCMRUDNLOYDMPM-UHFFFAOYSA-N

- ほほえんだ: S1CC(NCC(Cl)=C)C1

N-(2-chloroprop-2-en-1-yl)thietan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-1G |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 1g |

¥ 3,735.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-5G |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 5g |

¥ 11,206.00 | 2023-04-14 | |

| Chemenu | CM392216-1g |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95%+ | 1g |

$1147 | 2023-03-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-100mg |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 100mg |

¥936.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-1g |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 1g |

¥3735.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-500.0mg |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 500.0mg |

¥2495.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-500mg |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 500mg |

¥2495.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-500MG |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 500MG |

¥ 2,494.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-10G |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 10g |

¥ 18,678.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2918-250MG |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine |

1849288-82-9 | 95% | 250MG |

¥ 1,498.00 | 2023-04-14 |

N-(2-chloroprop-2-en-1-yl)thietan-3-amine 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

1849288-82-9 (N-(2-chloroprop-2-en-1-yl)thietan-3-amine) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1849288-82-9)N-(2-chloroprop-2-en-1-yl)thietan-3-amine

清らかである:99%

はかる:1g

価格 ($):514.0